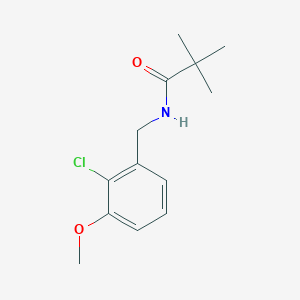
N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide
概要
説明
N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a dimethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide typically involves the following steps:
Benzyl Derivative Formation: The starting material is often a benzyl derivative, such as 2-chloro-3-methoxybenzyl chloride.
Amide Bond Formation: The benzyl derivative is then reacted with 2,2-dimethylpropanoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) and NH3 (Ammonia) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry: N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific diseases. Its structural features make it a candidate for drug design and optimization.
Industry: The compound is used in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.
作用機序
The mechanism by which N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
2-Chloro-N-(3-methoxybenzyl)acetamide: Similar in structure but with an acetamide group instead of a dimethylpropanamide group.
N-(2-Chloro-3-methoxybenzyl)benzamide: Similar core structure but with a benzamide group.
Uniqueness: N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
N-[(2-chloro-3-methoxyphenyl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)12(16)15-8-9-6-5-7-10(17-4)11(9)14/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKBHWLWIEFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(C(=CC=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















